molecular formula C22H26O2 B3057074 Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 76471-78-8

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B3057074
CAS No.: 76471-78-8
M. Wt: 322.4 g/mol
InChI Key: YCAUHIWHXSSOGQ-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C({22})H({26})O(_{2}) and is known for its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- typically involves the reaction of 4-(1,1-dimethylethyl)phenyl derivatives with ethanedione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using advanced chemical reactors. The process is optimized for high efficiency and minimal waste, employing continuous flow techniques and automated monitoring systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions typically yield hydroxy derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted ethanedione derivatives .

Scientific Research Applications

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is used in biochemical assays and as a probe in molecular biology studies.

    Industry: It is employed in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: This compound shares a similar structure but differs in its functional groups and reactivity.

    Acetophenone, 4’-tert-butyl-: Another related compound with distinct chemical properties and applications.

Uniqueness

Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- stands out due to its stability, versatility in chemical reactions, and wide range of applications in various scientific fields. Its unique combination of properties makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

1,2-bis(4-tert-butylphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAUHIWHXSSOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466685
Record name Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76471-78-8
Record name Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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